molecular formula C23H27N3O4S B2823416 Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate CAS No. 1040643-99-9

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate

Cat. No.: B2823416
CAS No.: 1040643-99-9
M. Wt: 441.55
InChI Key: FWFLOSFUAGPGCZ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-b]thiazole . It has a molecular weight of 302.35 . The IUPAC name is 3- [6- (4-methoxyphenyl)imidazo [2,1-b] [1,3]thiazol-3-yl]propanoic acid .


Molecular Structure Analysis

The compound contains an imidazo[2,1-b]thiazole core, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

It has an InChI code of 1S/C15H14N2O3S/c1-20-12-5-2-10 (3-6-12)13-8-17-11 (4-7-14 (18)19)9-21-15 (17)16-13/h2-3,5-6,8-9H,4,7H2,1H3, (H,18,19) .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to efficiently produce carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines or piperidine, showing good yields under specified conditions (Milosevic et al., 2015). This method highlights the utility of microwave heating in accelerating reaction times and improving yields in the synthesis of complex organic compounds.

Novel Antimicrobial Compounds

Research into novel antimicrobial agents led to the synthesis of a new series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. These compounds were evaluated for their antimicrobial activity, underscoring the potential of such molecules in addressing resistant microbial strains (El‐Kazak & Ibrahim, 2013).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. This work demonstrates the importance of structural optimization in developing new therapeutic agents with potential applications in treating tuberculosis (Lv et al., 2017).

Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed to explore their potential as antisecretory and cytoprotective antiulcer agents. Although none showed significant antisecretory activity, some compounds demonstrated good cytoprotective properties, indicating a potential route for the development of novel antiulcer medications (Starrett et al., 1989).

Synthesis of Schiff and Mannich Bases

The preparation of ethyl imidate hydrochlorides and their subsequent reaction to form Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones illustrates the versatility of ethyl piperidine derivatives in synthesizing complex molecules with potential biological activities (Bekircan & Bektaş, 2008).

Properties

IUPAC Name

ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-5-4-12-25(13-17)21(27)11-8-18-15-31-23-24-20(14-26(18)23)16-6-9-19(29-2)10-7-16/h6-7,9-10,14-15,17H,3-5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFLOSFUAGPGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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